N-(2-ethoxyphenyl)-2-(3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
Description
This compound features a tetrahydroquinazolinone core (a bicyclic system with two ketone groups at positions 2 and 4) linked to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The structural complexity of this molecule suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical for binding (e.g., kinase inhibitors or protease modulators).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O6/c1-3-38-23-11-7-5-9-21(23)29-24(34)16-32-22-10-6-4-8-20(22)27(35)33(28(32)36)17-25-30-26(31-39-25)18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOJQXRNXRMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous molecules from the evidence, focusing on core structures, heterocyclic components, substituents, and reported bioactivities:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Core Heterocycle: The tetrahydroquinazolinone core in the target compound distinguishes it from triazole (), thiazole (), and tetrazole () derivatives. Quinazolinones are known for their role in DNA intercalation and kinase inhibition .
Substituent Effects :
- The 4-methoxyphenyl group on the oxadiazole may enhance electron-donating properties, improving binding to hydrophobic pockets in proteins. This contrasts with the dichlorophenyl group in , which is more electronegative and bulky .
- The 2-ethoxyphenyl acetamide side chain in the target compound likely increases lipophilicity compared to unsubstituted acetamides (e.g., ).
Synthetic Routes :
- The target compound’s synthesis may involve cyclization of amidoximes to form the oxadiazole ring (as seen in ) and carbodiimide-mediated coupling for acetamide formation (similar to ) .
- In contrast, triazole derivatives () often require copper-catalyzed azide-alkyne cycloaddition (CuAAC), while thiazoles () are synthesized via Hantzsch-type reactions .
Research Findings and Implications
- Bioactivity Gaps: While highlights anticonvulsant activity for a related quinazolinone, the target compound’s bioactivity remains uncharacterized. Further assays (e.g., kinase inhibition or cytotoxicity screens) are needed.
- Metabolic Stability : The 2-ethoxyphenyl group may reduce first-pass metabolism compared to methyl or halogenated substituents, as ethoxy groups are less prone to oxidative degradation .
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